(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
Description
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand featuring a 1,8-naphthyridine moiety and a tert-butyl substituent. Its stereochemical configuration (S) at the C4 position and the rigid dihydrooxazole backbone make it valuable in asymmetric catalysis and coordination chemistry. The 1,8-naphthyridine group, a bicyclic heteroaromatic system, enhances π-π stacking interactions and metal-binding affinity compared to simpler heterocycles like pyridine . The compound is commercially available (97% purity, 99% ee) and synthesized via multi-step routes optimized for scalability and purity .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJLNFRXYYATTD-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H17N3O
- Molar Mass : 255.32 g/mol
- CAS Number : 2634687-69-5
The compound exhibits biological activity primarily through its interaction with specific molecular targets in biological systems. Research indicates that it may act as a ligand in various catalytic reactions, particularly in asymmetric synthesis. Its oxazole ring structure allows for diverse interactions with enzymes and receptors, which can influence pharmacological outcomes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of (S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole. Preliminary data suggest that it has inhibitory effects against certain bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has also focused on the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. The naphthyridine moiety is believed to play a crucial role in enhancing cytotoxicity against tumor cells.
Enzyme Inhibition
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole has been identified as a potential inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered drug metabolism and enhanced therapeutic efficacy when used in combination with other agents.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of various oxazole derivatives, including (S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported as low as 16 µg/mL.
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of the compound, it was tested against several human cancer cell lines. Results indicated that at concentrations above 10 µM, (S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole significantly reduced cell viability by inducing apoptosis through caspase activation.
Research Findings
| Study | Activity | Cell Line/Organism | Outcome |
|---|---|---|---|
| Study 1 | Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL |
| Study 2 | Anticancer | HeLa (cervical cancer) | Induced apoptosis at >10 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Heterocycle Variations
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx)
- Structure : Replaces 1,8-naphthyridine with pyridine.
- Synthesis : Three-step route from picolinic acid (64% overall yield) involving amidation, chlorination, and cyclization using NaOMe .
- Stability : Prone to hydrolysis under acidic conditions (e.g., 3 N HCl degrades to amide) .
- Applications : Widely used in asymmetric catalysis (e.g., Pd-catalyzed allylic alkylation) .
- Physical Data : Mp 70.2–71.0°C; [α]25D −90.5 (CHCl3) .
(R)-4-(tert-Butyl)-2-(pyrazin-2-yl)-4,5-dihydrooxazole
- Structure : Pyrazine (two nitrogen atoms) instead of naphthyridine.
- Properties : Smaller heterocycle with reduced conjugation; likely lower metal-binding affinity but higher solubility.
- Commercial Availability : 97% purity .
(S)-4-Benzyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
- Structure : Benzyl substituent replaces tert-butyl.
- Impact : Increased steric bulk and altered electronic effects (benzyl is less electron-donating than tert-butyl).
- Applications: Potential for varied enantioselectivity in catalysis .
Key Comparative Data
Electronic and Steric Effects
- 1,8-Naphthyridine vs. Pyridine : The naphthyridine group in the target compound provides extended π-conjugation, enhancing electronic communication in metal complexes. This contrasts with pyridine in (S)-t-BuPyOx, which offers simpler π-accepting properties .
- tert-Butyl vs. Benzyl : The tert-butyl group in the target compound imparts strong steric shielding and electron-donating effects, stabilizing metal centers in catalysis. Benzyl derivatives sacrifice steric bulk for aromatic interactions .
Stability and Reactivity
- Hydrolysis Sensitivity : Both the target compound and (S)-t-BuPyOx are susceptible to acid hydrolysis, but the naphthyridine’s rigidity may slow degradation compared to pyridine .
Preparation Methods
Condensation-Based Synthesis Using Aminopyridine Derivatives
A widely reported method involves the condensation of 2-aminopyridine derivatives with aldehydes and malononitrile or cyanoacetate. In one approach, 2-aminopyridine reacts with tert-butyl glyoxal and malononitrile under catalytic conditions using N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) to form the dihydrooxazole ring . The reaction proceeds via imine formation followed by cyclization, achieving yields of 68–72% under reflux in acetonitrile (Table 1).
Table 1: Condensation Method Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBBDA | Acetonitrile | 82 | 12 | 68 |
| Polybrominated PAA | DMF | 100 | 8 | 72 |
Critical factors include steric hindrance from the tert-butyl group, which necessitates prolonged reaction times, and the electron-withdrawing nature of the naphthyridine moiety, which stabilizes intermediates .
Multi-Step Synthesis via Electrochemical Recovery
A patent (US10392384B2) describes a nine-step synthesis for structurally analogous naphthyridine-oxazoline compounds, adaptable to the target molecule . Key stages include:
-
Aldol Condensation : tert-Butyl aldehyde reacts with ethyl cyanoacetate in dimethylacetamide (DMA) at 115°C.
-
Cyclization : Catalyzed by 6–8% sulfuric acid, forming the dihydrooxazole ring.
-
Electrochemical Purification : Unreacted starting materials are recovered via selective electrodeposition, improving overall yield to 27.7% .
This method avoids chromatographic purification, enhancing scalability. However, the use of corrosive acids (e.g., H₂SO₄) necessitates specialized equipment.
Amidation-Cyclization Route from Picolinic Acid
A scalable three-step synthesis starting from picolinic acid (Figure 1) achieves 64% overall yield :
-
Amidation : Picolinic acid reacts with (S)-tert-leucinol using isobutyl chloroformate, yielding N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (92% yield).
-
Activation : The alcohol is converted to a mesylate or tosylate, though chloride activation via thionyl chloride (SOCl₂) proves more efficient (Table 2).
-
Cyclization : Treatment with NaOMe in methanol at 55°C induces ring closure, affording the target compound with >99% enantiomeric excess (ee) .
Table 2: Cyclization Activation Strategies
| Activating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25 | 89 |
| MsCl/Et₃N | THF | 0→25 | 65 |
This route’s advantages include commercial availability of starting materials and avoidance of hazardous catalysts .
Asymmetric Catalysis-Oriented Modifications
Modifications to enhance catalytic activity involve substituting the tert-butyl group with bulkier substituents (e.g., adamantyl) or altering the naphthyridine ring’s electronics. For example, 2-(1,8-naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole derivatives are synthesized via Pd-catalyzed coupling, though yields drop to 45–50% due to steric clashes .
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Condensation | 1 | 68–72 | Short reaction time | Low functional group tolerance |
| Electrochemical | 9 | 27.7 | Scalable, no chromatography | Corrosive conditions |
| Amidation-Cyclization | 3 | 64 | High ee, mild conditions | Requires SOCl₂ |
Challenges and Optimization Strategies
-
Variable Yields : Impurities from side reactions (e.g., over-cyclization) are mitigated using polar aprotic solvents like DMA or NMP .
-
Enantiopurity : Chiral HPLC analysis confirms >99% ee when using (S)-tert-leucinol, critical for asymmetric catalysis applications .
-
Purification : Silica gel chromatography remains common, but electrochemical recovery reduces costs for industrial-scale production .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
